molecular formula C12H14N6O2S B5506226 1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5506226
M. Wt: 306.35 g/mol
InChI Key: QRGJPBXTGBFVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, involves intramolecular alkylation processes. Precursors like 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione are used, followed by hydrogenation and reaction with orthocarboxylate and mesyl chloride to produce the final compounds (Šimo, Rybár, & Alföldi, 1998).

Molecular Structure Analysis

Structural analysis of similar compounds, such as 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, involves one-step procedures using 8-halo-3,7-dihydro-1H-purine-2,6-diones and thiiranes, yielding compounds in varying yields. Such processes highlight the structural complexity and the methods used for determining molecular structures (Khaliullin & Klen, 2009).

Chemical Reactions and Properties

Chemical reactions of related compounds, like 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives, involve synthesis using spectroscopic methods (1H-NMR, 13C-NMR, MS spectrometry) for elucidating structures. Such methods are pivotal in understanding the chemical reactions and properties of complex purine derivatives (Gobouri, 2020).

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis of related compounds with potential antidepressant and anxiolytic properties. A study by Zagórska et al. (2016) synthesized derivatives with serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One compound showed potential as an antidepressant in animal models (Zagórska et al., 2016).

Mesoionic Analog Synthesis

Coburn and Taylor (1982) reported on the synthesis of mesoionic purinone analogs. These analogs, related to purine-2,8-dione, were evaluated for their properties, including hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Novel Derivative Synthesis

Šimo, Rybár, and Alföldi (1998) focused on synthesizing new derivatives, specifically 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones. This research contributes to the development of structurally varied compounds in this chemical class (Šimo, Rybár, & Alföldi, 1998).

Antiviral Activity Research

A study by Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their nucleotide analogs, evaluating their antiviral activities in tissue culture (Kim et al., 1978).

Ligand-Metal Complexes Study

Shaker (2011) investigated the synthesis and study of mixed ligand-metal complexes involving 1,3,7-trimethylxanthine and related compounds, characterizing their physical and chemical properties (Shaker, 2011).

Human A3 Adenosine Receptor Antagonists

Research by Baraldi et al. (2005) synthesized and evaluated novel derivatives as potent and selective human A3 adenosine receptor antagonists. This illustrates the compound's application in targeting specific receptor subtypes (Baraldi et al., 2005).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

1,3,7-trimethyl-8-(1-methylimidazol-2-yl)sulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S/c1-15-6-5-13-10(15)21-11-14-8-7(16(11)2)9(19)18(4)12(20)17(8)3/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGJPBXTGBFVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trimethyl-8-(1-methyl-1H-imidazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.